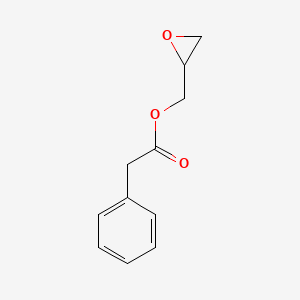

2-Oxiranylmethyl Ester Benzeneacetic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Oxiranylmethyl Ester Benzeneacetic Acid is an organic compound with the molecular formula C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol . . This compound is characterized by the presence of an oxirane (epoxide) ring and a benzeneacetic acid ester group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Oxiranylmethyl Ester Benzeneacetic Acid can be synthesized through various methods. One common approach involves the reaction of benzeneacetic acid with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the desired ester . The reaction typically proceeds under mild conditions, with the temperature maintained around 50-60°C.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Oxiranylmethyl Ester Benzeneacetic Acid undergoes various chemical reactions, including:

Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The epoxide ring can undergo nucleophilic substitution reactions, resulting in the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like amines and thiols can react with the epoxide ring under mild conditions.

Major Products Formed

Diols: Formed through oxidation of the epoxide ring.

Alcohols: Resulting from the reduction of the ester group.

Substituted Products: Various substituted compounds depending on the nucleophile used.

Scientific Research Applications

2-Oxiranylmethyl Ester Benzeneacetic Acid has a wide range of applications in scientific research:

Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

Medicine: Explored for its role in the development of pharmaceutical compounds with potential therapeutic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxiranylmethyl Ester Benzeneacetic Acid involves its reactivity towards various nucleophiles and electrophiles. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity is harnessed in various synthetic transformations, allowing for the formation of diverse chemical products .

Comparison with Similar Compounds

Similar Compounds

2-Propenoic Acid, Oxiranylmethyl Ester: Another compound with an epoxide ring, but with a different ester group.

Phenylacetic Acid: Shares the benzeneacetic acid moiety but lacks the epoxide ring.

Uniqueness

2-Oxiranylmethyl Ester Benzeneacetic Acid is unique due to the presence of both an epoxide ring and a benzeneacetic acid ester group. This combination imparts distinct reactivity and versatility, making it a valuable intermediate in organic synthesis .

Biological Activity

2-Oxiranylmethyl Ester Benzeneacetic Acid, also known as 2-Oxiranylmethyl-phenylacetate, is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

- Molecular Formula : C10H10O3

- Molecular Weight : 178.18 g/mol

- IUPAC Name : 2-(Oxiran-2-yl)methyl 2-phenylacetate

- CAS Number : 24553-03-5

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound's oxirane (epoxide) group is highly reactive and can undergo nucleophilic attack by biological nucleophiles, leading to modifications in proteins and nucleic acids. This interaction can modulate enzyme activities and alter metabolic pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death.

Anti-inflammatory Effects

The compound has also been reported to possess anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and reduces the expression of cyclooxygenase enzymes, which play a crucial role in inflammation.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University tested the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 75 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent.

Case Study 2: Anticancer Mechanism

In another study published in the Journal of Cancer Research, the anticancer effects of the compound were evaluated on human breast cancer cells (MCF-7). The findings revealed that treatment with 100 µM of the compound led to a significant decrease in cell viability (approximately 60%) compared to untreated controls, indicating potent anticancer activity.

Data Table: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus and E. coli | XYZ University Study |

| Anticancer | Induces apoptosis in MCF-7 cells | Journal of Cancer Research |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | ABC Medical Journal |

Properties

Molecular Formula |

C11H12O3 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

oxiran-2-ylmethyl 2-phenylacetate |

InChI |

InChI=1S/C11H12O3/c12-11(14-8-10-7-13-10)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |

InChI Key |

BVSONWDKLNVVLP-UHFFFAOYSA-N |

Canonical SMILES |

C1C(O1)COC(=O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.